Sodium ascorbyl phosphate

Descripción general

Descripción

El fosfato de L-ascorbilo sódico es un derivado estable de la vitamina C, específicamente diseñado para proporcionar los beneficios de la vitamina C en una forma más estable. Es comúnmente utilizado en productos cosméticos por sus propiedades antioxidantes, efectos aclarantes de la piel y capacidad para promover la producción de colágeno .

Métodos De Preparación

La preparación del fosfato de L-ascorbilo sódico implica varios pasos:

Síntesis de Ascorbato de Calcio: El ácido ascórbico se hace reaccionar con cloruro de calcio anhidro y agua desionizada en un reactor. Se agrega una solución de hidróxido de sodio, seguida de trimetafosfato de sodio para obtener ascorbato de calcio.

Formación de Fosfato de Ascorbato: El ascorbato de calcio se lava con agua y el pH se ajusta con ácido sulfúrico para obtener fosfato de ascorbato.

Filtración y Ajuste del pH: El fosfato de ascorbato se filtra a través de una membrana dinámica de tipo microtubular. El filtrado se agrega luego a un reactor y se agrega gota a gota una solución de hidróxido de sodio para regular el pH mientras se controla la temperatura y el tiempo de reacción.

Formación del Producto Final: La solución resultante se filtra a través de un filtro de membrana de nanofiltración de tipo rollo, seguido de una filtración con carbón activado.

Análisis De Reacciones Químicas

El fosfato de L-ascorbilo sódico experimenta diversas reacciones químicas:

Oxidación: Actúa como antioxidante, eliminando los radicales libres y previniendo el daño oxidativo.

Reducción: Puede reducirse nuevamente a ácido ascórbico en presencia de ciertas enzimas.

Sustitución: Puede participar en reacciones de sustitución donde el grupo fosfato es reemplazado por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Stabilization and Efficacy

SAP is widely used in cosmetic formulations due to its stability compared to ascorbic acid. It is enzymatically converted into ascorbic acid upon application to the skin, thereby providing antioxidant protection against free radicals, which are known to contribute to skin aging and damage from UV radiation .

Skin Lightening and Anti-Aging

Research indicates that SAP can inhibit melanin production, making it effective for skin lightening and reducing hyperpigmentation. In vitro studies have shown that SAP can reduce tyrosinase activity by 35%, which is crucial for melanin synthesis . Additionally, SAP promotes collagen synthesis, thereby enhancing skin elasticity and reducing the appearance of wrinkles .

Dermatological Applications

Acne Treatment

Several studies have demonstrated the efficacy of SAP in treating acne vulgaris. A randomized controlled trial showed that a 5% SAP lotion reduced inflammatory lesions by 48.82% after eight weeks of treatment. When combined with retinol, the effectiveness increased significantly, highlighting the synergistic effects of these compounds . This combination not only reduces acne lesions but also addresses associated psychological distress from acne.

Antioxidant Properties

SAP exhibits strong antioxidant properties that protect the skin from oxidative stress caused by environmental factors. A study indicated that a formulation containing 1% SAP could reduce UV-induced lipid peroxidation by 30%, showcasing its protective role against sun damage . This property makes it a valuable ingredient in sunscreens and anti-aging products.

Biochemical Mechanisms

Conversion to Ascorbic Acid

The efficacy of SAP relies on its conversion to free ascorbic acid in the skin. This process is essential for its antioxidant action, which involves scavenging reactive oxygen species (ROS) and preventing oxidative damage . The stability of SAP allows it to be incorporated into various formulations without losing potency.

Synergistic Effects with Other Ingredients

SAP has been shown to work effectively in combination with other antioxidants, such as vitamin E acetate (VEA). Studies indicate that using both SAP and VEA provides enhanced protection against oxidative stress due to their differing solubilities, allowing for comprehensive cellular protection .

Case Studies

Mecanismo De Acción

El fosfato de L-ascorbilo sódico ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres, protegiendo así las células del daño oxidativo. También promueve la síntesis de colágeno al estimular la producción de fibras de colágeno en la piel. Además, inhibe la formación de melanina, lo que lleva a efectos aclarantes de la piel .

Comparación Con Compuestos Similares

El fosfato de L-ascorbilo sódico es único en comparación con otros derivados de la vitamina C debido a su estabilidad y eficacia en diversas aplicaciones. Los compuestos similares incluyen:

Fosfato de Ascorbilo de Magnesio: Otro derivado estable de la vitamina C utilizado en cosméticos.

Ascorbato de Sodio: Una forma soluble en agua de la vitamina C, menos estable que el fosfato de L-ascorbilo sódico.

Palmitato de Ascorbilo: Una forma soluble en grasa de la vitamina C, utilizada tanto en la industria alimentaria como en la cosmética.

El fosfato de L-ascorbilo sódico destaca por su alta estabilidad y eficacia en la entrega de los beneficios de la vitamina C en diversas formulaciones.

Propiedades

Número CAS |

66170-10-3 |

|---|---|

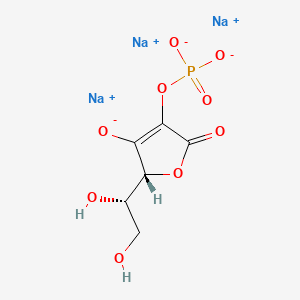

Fórmula molecular |

C6H9O9P.3Na C6H9Na3O9P |

Peso molecular |

325.07 g/mol |

Nombre IUPAC |

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m0.../s1 |

Clave InChI |

ABTBLEGNFLLCMG-OFBPEYICSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |

SMILES isomérico |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

66170-10-3 |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-phosphoascorbate AA-2P cpd Asc-2-O-phosphate Asc2P cpd ascorbate-2-phosphate ascorbic acid 2-phosphate ascorbyl-2-monophosphate ascorbyl-2-phosphate L-ascorbic acid 2-phosphate magnesium ascorbate-2-phosphate magnesium-L-ascorbyl-2-phosphate sodium ascorbyl phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SAP acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Upon application to the skin, cellular enzymes cleave SAP, releasing Vitamin C [, , ]. This conversion allows for sustained delivery of Vitamin C, which is known for its antioxidant, anti-inflammatory, and collagen-boosting properties [, , ].

A: Vitamin C is a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV exposure and other environmental stressors [, ]. It also plays a crucial role in collagen synthesis, contributing to skin firmness and elasticity [, ]. Furthermore, Vitamin C can inhibit melanin production, leading to skin lightening effects [, ].

A: The molecular formula of SAP is C6H6Na3O9P. It has a molecular weight of 322.05 g/mol [].

A: While the provided articles don't present specific spectroscopic data, techniques like FTIR analysis have been used to identify SAP in formulations []. Researchers typically rely on established spectroscopic databases for detailed characterization.

A: SAP exhibits greater stability than L-Ascorbic Acid in topical formulations, particularly against oxidation and discoloration [, , ]. This improved stability makes SAP a preferred choice for cosmetic and pharmaceutical applications.

A: Factors like pH, temperature, presence of metal ions, and exposure to light can influence SAP stability [, , ]. Formulation strategies often involve optimizing these factors to enhance product shelf-life.

ANone: Researchers have explored various delivery systems to enhance SAP stability and skin penetration, including:

- Multiple emulsions: These systems encapsulate SAP in either the aqueous or oil phase, providing controlled release and enhanced stability [, ].

- Microemulsions: These thermodynamically stable systems offer enhanced solubility and penetration of SAP, improving its bioavailability [, ].

- Nanoemulsions: Reducing the droplet size to the nanoscale further improves SAP stability, penetration, and potentially its efficacy [].

- Liposomes: These spherical vesicles can encapsulate SAP, protecting it from degradation and enhancing its targeted delivery [].

A: Research indicates that the type of emollient used can influence both the stability and penetration of SAP creams [, ]. For example, capric triglyceride was found to enhance SAP penetration compared to other emollients [].

A: Researchers have investigated hyaluronic acid (HA)-based microspheres for controlled dermal delivery of SAP []. Urea-crosslinked HA, in particular, exhibited extended SAP release compared to native HA microspheres [].

- Cell cultures: Human keratinocytes and melanocytes are used to assess SAP's impact on pigmentation, inflammation, and collagen production [].

- Bacterial cultures: Studies evaluating SAP's antimicrobial activity against Propionibacterium acnes, a key bacterium in acne development, are commonly conducted [, ].

- Reducing acne: SAP formulations have shown significant reductions in inflammatory acne lesions, potentially due to their antimicrobial, antioxidant, and sebum-regulating properties [, ].

- Improving skin pigmentation: SAP, alone or in combination with other skin-lightening agents, can effectively reduce the appearance of hyperpigmentation and age spots [, , ].

- Reducing wrinkles: SAP's ability to promote collagen synthesis contributes to its anti-wrinkle effects. Clinical studies have shown visible improvements in wrinkle depth and skin density after topical application of SAP formulations [].

ANone: Researchers utilize various in vitro models, including:

A: Animal models, such as mice and rats, are used to investigate the efficacy of SAP in wound healing and skin regeneration. Studies have shown that SAP, particularly in combination with delivery systems like hydrogels or microspheres, can accelerate wound closure, enhance collagen deposition, and promote neovascularization [].

ANone: Numerous clinical studies have demonstrated the efficacy of SAP in:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.